Mandelonitrile
Overview
Description
Mandelonitrile, also known as benzaldehyde cyanohydrin, is the nitrile form of mandelic acid. It is an organic compound consisting of a benzene ring with an alcohol group and a nitrile group attached. This compound is naturally occurring and can be found in the pits of fruits such as peaches and apricots. It is also present in certain insects and plants, where it serves as a biochemical defense mechanism .
Mechanism of Action
Target of Action
Mandelonitrile primarily targets the enzyme This compound lyase . This enzyme belongs to the family of lyases, specifically the aldehyde-lyases, which cleave carbon-carbon bonds . It plays a crucial role in the metabolism of this compound, catalyzing its dissociation .
Mode of Action
This compound interacts with its target, this compound lyase, to undergo a chemical reaction that leads to its dissociation . This reaction can be catalyzed by the enzyme, leading to the breakdown of this compound into cyanide and benzaldehyde .
Biochemical Pathways
This compound is a key intermediate in the metabolism of the cyanogenic glycosides prunasin and amygdalin . The degradation of this compound by Bacillus sp. follows the Nitralase pathway, leading to the formation of mandelic acid and ammonia .
Pharmacokinetics
It is known that only a small percentage of orally administered this compound is systemically available . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the production of cyanide and benzaldehyde . In certain reactions, such as the hydrogenation of this compound over a Pd/C catalyst, the desired primary amine phenethylamine is produced .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of a carbon-supported Pd catalyst in the liquid phase can facilitate the hydrogenation of this compound . Additionally, the presence of certain bacteria, such as Bacillus sp., can influence the degradation of this compound .
Biochemical Analysis
Biochemical Properties
Mandelonitrile interacts with various enzymes and proteins in biochemical reactions. One such interaction involves the enzyme this compound lyase (MDL), which catalyzes the dissociation of this compound . This reaction is part of the Nitralase pathway, leading to the production of mandelic acid and ammonia .
Cellular Effects
This compound can have significant effects on cellular processes. For instance, in the seeds of Prunus Sibirica, this compound is involved in the regulation of seed amygdalin and oil accumulation . It influences cell function by affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, the enzyme this compound lyase (MDL2) catalyzes the dissociation of this compound, a process that is crucial for its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, Bacillus sp. MN1 can degrade this compound completely into mandelic acid and ammonia under optimum conditions within five days of incubation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via the Nitralase pathway, interacting with enzymes such as this compound lyase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mandelonitrile can be synthesized through the reaction of benzaldehyde with sodium cyanide in the presence of sodium bisulfite. The reaction proceeds as follows:
- Benzaldehyde reacts with sodium bisulfite to form an adduct.
- The adduct further reacts with aqueous sodium cyanide to yield racemic this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving benzaldehyde in ethyl acetate and reacting it with a sodium cyanide aqueous solution. The reaction is carried out under controlled pH conditions adjusted by hydrochloric acid. After the reaction, the mixture is allowed to stand and separate, and the upper layer containing ethyl acetate is recovered to obtain this compound .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation over a palladium on carbon catalyst to produce phenethylamine.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon catalyst, hydrogen gas.
Hydrolysis: Enzyme this compound lyase.
Major Products:
Hydrogenation: Phenethylamine.
Hydrolysis: Benzaldehyde and hydrogen cyanide.
Scientific Research Applications
Mandelonitrile has various applications in scientific research:
Comparison with Similar Compounds
Mandelonitrile is similar to other cyanohydrins such as phenylacetonitrile and mandelic acid. its unique feature is the presence of both an alcohol group and a nitrile group attached to the benzene ring, which allows it to participate in specific biochemical reactions. Similar compounds include:
Mandelic acid: The acid form of this compound.
Phenylacetonitrile: A related nitrile compound with a similar structure
This compound’s unique combination of functional groups makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-hydroxy-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNICRUQPODTGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025422 | |
Record name | alpha-Hydroxybenzeneacetonitrile | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown to dark red-brown liquid. (NTP, 1992), Reddish-brown liquid; [CAMEO] Yellow to red-brown liquid; [Alfa Aesar MSDS], Solid | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | Mandelonitrile | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Boiling Point |
338 °F at 760 mmHg (decomposes) (NTP, 1992) | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Flash Point |
179.5 °F (NTP, 1992) | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Density |
1.1165 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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CAS No. |
532-28-5, 10020-96-9, 613-88-7 | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | Mandelonitrile | |
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Record name | Mandelonitrile | |
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Record name | Mandelonitrile | |
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Record name | Benzeneacetonitrile, .alpha.-hydroxy- | |
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Record name | alpha-Hydroxybenzeneacetonitrile | |
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Record name | Mandelonitrile | |
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Record name | (2R)-2-Hydroxy-2-phenyl-acetonitrile | |
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Record name | MANDELONITRILE | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Melting Point |
14 °F (also given as 72 °F) (NTP, 1992), 21.5 - 22 °C | |
Record name | ALPHA-HYDROXYBENZENEACETONITRILE | |
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Record name | (±)-2-Hydroxy-2-phenylacetonitrile | |
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Retrosynthesis Analysis
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